(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Descripción
The compound "(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester" is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a chloro-acetylated ethyl-amino side chain at the 2-position. The chloro-acetyl group may confer electrophilic reactivity, enabling covalent interactions with biological targets, while the benzyl ester enhances lipophilicity and stability .
Propiedades
IUPAC Name |
benzyl (2S)-2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRPUGQPXCGDC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353945-52-4, is a compound of significant interest in medicinal chemistry. Its structure incorporates a pyrrolidine ring, a chloroacetyl group, and a benzyl ester, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The chemical structure of (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can be represented as follows:
The compound exhibits its biological activity primarily through inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. The mechanism involves the binding of the compound to the active site of DPP-IV, preventing substrate access and subsequent enzyme activity.
Antidiabetic Effects
Research has demonstrated that (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester serves as a precursor for the synthesis of Vildagliptin, a well-known DPP-IV inhibitor. Studies have shown that Vildagliptin effectively lowers blood glucose levels in diabetic models by enhancing insulin secretion and reducing glucagon levels postprandially .
Study 1: Efficacy in Diabetic Models
A study conducted on diabetic rats treated with Vildagliptin derived from (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester showed significant reductions in fasting blood glucose levels compared to control groups. The treatment resulted in improved glycemic control and enhanced beta-cell function .
Study 2: Safety and Toxicity Profile
In another investigation focusing on the safety profile of Vildagliptin, no significant adverse effects were observed at therapeutic doses. Long-term studies indicated that chronic administration did not lead to any organ toxicity or severe side effects, making it a promising candidate for long-term diabetes management .
Comparative Biological Activity Table
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₇H₂₃ClN₂O₃
- CAS Number : 1353945-52-4
This structure includes a pyrrolidine ring, which is significant for its biological activity.
Pharmacological Applications
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Potential Anticancer Activity :
- Antimicrobial Properties :
Synthesis and Derivative Development
The synthesis of (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step processes that include:
- Chloroacetylation : The introduction of the chloroacetyl group is critical for enhancing the biological activity of the compound.
- Amidation : This step involves forming amide bonds that are essential for the pharmacological effects observed in related compounds.
Table 1: Synthesis Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Chloroacetylation | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine |
| 2 | Amidation | Benzyl amine | (S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester |
Case Studies and Research Findings
- Study on DPP-IV Inhibitors :
- Anticancer Evaluation :
- Antimicrobial Studies :
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The target compound’s closest analogs differ in substituents on the pyrrolidine ring, influencing physicochemical properties and bioactivity. Key comparisons include:
Ethyl-amino vs. Methyl-amino Substitution
- Methyl-amino variant: (S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353996-03-8) has a methyl group instead of ethyl, reducing molecular weight (324.80 vs. ~338.85 estimated for the ethyl variant). This substitution decreases lipophilicity (logP ~1.8 vs. ~2.3) and may alter metabolic stability .
- Ethyl-amino advantage: The ethyl group could enhance membrane permeability and prolong half-life due to increased hydrophobicity.
Chloro-acetyl vs. Amino-acyl Groups
- Amino-butyryl derivative: (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1401666-68-9) replaces the chloro-acetyl with a bulkier, polar amino-butyryl group. This increases molecular weight (347.46 vs. ~338.85) and likely reduces electrophilic reactivity, shifting the mechanism from covalent inhibition to reversible binding .
- Chloro-acetyl advantage : The chloro-acetyl group’s electrophilicity enables targeted covalent modification, useful in irreversible enzyme inhibitors .
Sulfur-containing Analogs
- The thioether linkage may improve stability compared to ester or amide bonds .
Data Table: Key Properties of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
